molecular formula C25H34O6 B1250176 Hongoquercin B

Hongoquercin B

Cat. No. B1250176
M. Wt: 430.5 g/mol
InChI Key: JJEZUNHVLOCFHS-KSDLHCFASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hongoquercin B is a natural product found in Agaricus with data available.

Scientific Research Applications

Synthesis and Chemical Properties

  • Cascade Polyketide and Polyene Cyclizations : Hongoquercin B's total synthesis was achieved using a palladium-catalyzed decarboxylative π-farnesyl rearrangement of a diketo-dioxinone ester, aromatization, and cationic diene-epoxide cyclization. This simplified the synthesis of terpenoid resorcylate natural products (Barrett & Barrett, 2014).
  • Biomimetic Synthesis Strategies : (+)-Hongoquercin A and B were synthesized from trans,trans-farnesol using polyketide aromatization and subsequent polyene functionalization. This involved a Pd(0)-catalyzed decarboxylative rearrangement, aromatization, and cationic cyclization to form the natural product cores (Ma et al., 2018).

Biological Activities

  • Antibacterial Properties : Hongoquercin B was isolated from fungus extracts and showed moderate activity against gram-positive bacteria. It belongs to a class of compounds found in brown algae and dictyoceratid sponges (Roll, Manning, & Carter, 1998).

Mechanistic Insights

  • Cationic Cycloaddition Pathways : An unusual cationic [2 + 2] cycloaddition pathway led to a divergent total synthesis of hongoquercin A and other compounds, highlighting a unique pathway in the biosynthesis of terpenoids (Kurdyumov & Hsung, 2006).

Fermentation and Production

  • Fermentation for Antibacterial Agents : The fermentation of the fungus LL-23G227 produced hongoquercins A and B. Optimal conditions for antibiotic production were identified, and the compounds showed bactericidal action suggesting membrane damage (Abbanat, Singh, & Greenstein, 1998).

Derivatives and Analogues

  • Late-Stage Derivatization : A range of hongoquercin analogs was synthesized using gold-catalyzed enyne cyclization reactions and further derivatization. The parent enyne resorcylate precursors were biomimetically synthesized, showcasing the versatility of hongoquercin's structure (Mies, White, Parsons, & Barrett, 2020).

properties

Product Name

Hongoquercin B

Molecular Formula

C25H34O6

Molecular Weight

430.5 g/mol

IUPAC Name

(3S,4aR,6aR,12aR,12bS)-3-acetyloxy-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid

InChI

InChI=1S/C25H34O6/c1-13-11-16-15(21(27)20(13)22(28)29)12-18-24(5)9-8-19(30-14(2)26)23(3,4)17(24)7-10-25(18,6)31-16/h11,17-19,27H,7-10,12H2,1-6H3,(H,28,29)/t17-,18+,19-,24-,25+/m0/s1

InChI Key

JJEZUNHVLOCFHS-KSDLHCFASA-N

Isomeric SMILES

CC1=CC2=C(C[C@@H]3[C@]4(CC[C@@H](C([C@@H]4CC[C@]3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(CC3C4(CCC(C(C4CCC3(O2)C)(C)C)OC(=O)C)C)C(=C1C(=O)O)O

synonyms

hongoquercin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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